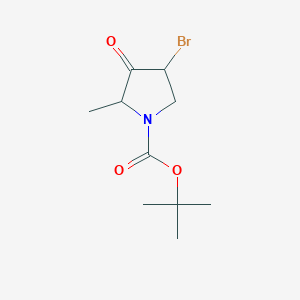
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a benzyl group, and a diisopropylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate typically involves the following steps:
Formation of 3-Furanmethanol: This can be achieved through the hydrogenation of furfural, which is derived from agricultural by-products like corncobs or sugar cane bagasse.
Carbamate Formation: The final step involves the reaction of the benzylated furanmethanol with diisopropylcarbamoyl chloride under basic conditions to form the diisopropylcarbamate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Furanmethanol: A simpler derivative without the benzyl and diisopropylcarbamate groups.
Furfuryl Alcohol: Another furan derivative with a hydroxymethyl group.
Benzyl Alcohol: Contains a benzyl group but lacks the furan ring and carbamate moiety.
Uniqueness: 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is unique due to the combination of its furan ring, benzyl group, and diisopropylcarbamate moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
18877-91-3 |
|---|---|
Formule moléculaire |
C19H25NO3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(5-benzylfuran-3-yl)methyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C19H25NO3/c1-14(2)20(15(3)4)19(21)23-13-17-11-18(22-12-17)10-16-8-6-5-7-9-16/h5-9,11-12,14-15H,10,13H2,1-4H3 |
Clé InChI |
ZYYMTCLWBZQTJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)





![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)




